sodium 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetate
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Overview
Description
Sodium 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a phenylallylidene moiety, which can enhance its chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetate typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.
Introduction of the Phenylallylidene Group: The thiazolidinone intermediate is then reacted with a phenylallylidene hydrazine derivative under acidic or basic conditions to form the hydrazono group.
Final Acetate Formation: The resulting compound is then treated with sodium acetate to form the sodium salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding amine.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the phenylallylidene group.
Reduction Products: Amines derived from the reduction of the hydrazono group.
Substitution Products: Thiazolidinone derivatives with different substituents at the carbonyl carbon.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: The thiazolidinone core is known for its antimicrobial properties, making this compound a potential candidate for new antimicrobial agents.
Anti-inflammatory Activity: The compound may exhibit anti-inflammatory properties, useful in the development of new anti-inflammatory drugs.
Industry:
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The phenylallylidene moiety can enhance these interactions by providing additional binding sites and increasing the compound’s overall affinity for its targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Receptors: It may interact with inflammatory receptors, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Thiazolidinone Derivatives: Compounds such as 2-(4-oxo-2-thiazolidinylidene)acetic acid share the thiazolidinone core but lack the phenylallylidene group.
Hydrazono Derivatives: Compounds like 2-((E)-hydrazono)-4-oxo-3-phenylthiazolidine have similar hydrazono groups but different substituents.
Uniqueness:
Enhanced Biological Activity: The combination of the thiazolidinone core and the phenylallylidene group in sodium 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetate provides enhanced biological activity compared to simpler thiazolidinone or hydrazono derivatives.
Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
sodium;2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S.Na/c18-12(19)9-11-13(20)16-14(21-11)17-15-8-4-7-10-5-2-1-3-6-10;/h1-8,11H,9H2,(H,18,19)(H,16,17,20);/q;+1/p-1/b7-4+,15-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQWTKZNDBNDJ-YIVKRCNISA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N3NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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